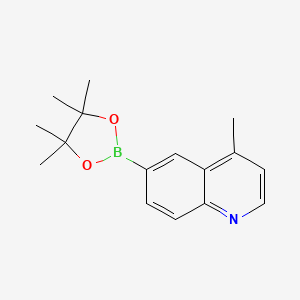![molecular formula C26H21N3O4 B2799413 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one CAS No. 1326859-54-4](/img/structure/B2799413.png)
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and an isoquinoline ring. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as Michael addition of N-heterocycles to chalcones .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present in its structure. For example, the oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl and isoquinoline groups could impact the compound’s solubility, stability, and reactivity .Applications De Recherche Scientifique
Metabolic Pathways and P-glycoprotein Inhibition
The compound HM-30181, which shares structural motifs with the chemical , is a new P-glycoprotein inhibitor. It undergoes metabolic transformations in rats, including O-demethylation, hydrolysis, and hydroxylation, to form metabolites M1-M4. This study highlights its potential application in modifying drug resistance mechanisms by inhibiting P-glycoprotein, a transporter that affects the pharmacokinetics of various drugs (Paek et al., 2006).
Antimicrobial and Anti-Proliferative Activities
The research on derivatives of 1,3,4-oxadiazole, including compounds structurally similar to the one mentioned, reveals significant antimicrobial and anti-proliferative effects. These compounds have shown efficacy against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Particularly, the piperazinomethyl derivatives displayed broad-spectrum antibacterial activities, and some showed potent activity against Gram-positive bacteria. Moreover, their anti-proliferative activity against various cancer cell lines indicates potential therapeutic applications in cancer treatment (Al-Wahaibi et al., 2021).
Thermo-Physical Characterization
The thermo-physical properties of 1,3,4-oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide have been studied, providing insight into their solubility, density, viscosity, and ultrasonic sound velocity. These properties are crucial for designing pharmaceutical formulations and understanding the interaction of these compounds with biological membranes, potentially affecting their bioavailability and therapeutic efficacy (Godhani et al., 2013).
Synthesis and Characterization of New Derivatives
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including reactions that could be analogous to the synthesis of the specified compound, have been explored. These studies contribute to the broader field of medicinal chemistry by developing new compounds with potential therapeutic applications, particularly as antimicrobial agents (Bektaş et al., 2007).
Analgesic and Anti-inflammatory Activities
Research into new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety has revealed compounds with significant analgesic and anti-inflammatory activities. This research area is of high interest for the development of new pain management and anti-inflammatory therapies, highlighting the therapeutic potential of these chemical structures (Dewangan et al., 2016).
Propriétés
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-16-7-6-8-18(13-16)29-15-21(19-9-4-5-10-20(19)26(29)30)25-27-24(28-33-25)17-11-12-22(31-2)23(14-17)32-3/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDCXJPQNJUPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2799332.png)

![Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2799334.png)
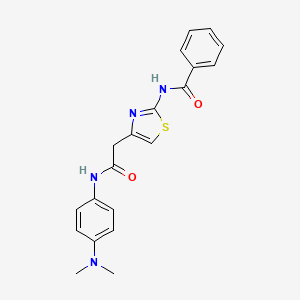
![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)
![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2799341.png)
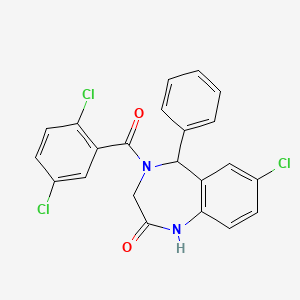
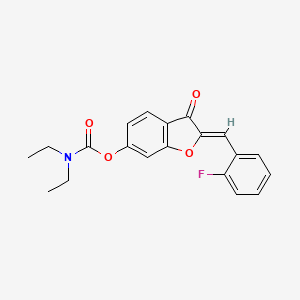
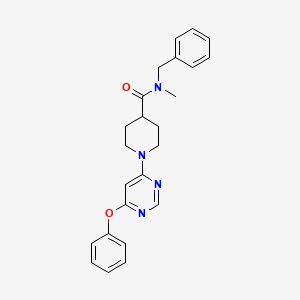
![N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea](/img/structure/B2799347.png)


![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)
